4-Bromostilbene
Overview
Description
4-Bromostilbene is a chemical compound with the molecular formula C14H11Br . It is also known by other names such as 1-Bromo-4-[(E)-2-phenylvinyl]benzene and Benzene, 1-bromo-4-(2-phenylethenyl)-, (E)- .
Synthesis Analysis
The synthesis of stilbenes, including 4-Bromostilbene, has been a topic of significant research. One common method for synthesizing stilbenes is the Wittig reaction . This reaction involves the use of an aldehyde or ketone and a phosphonium ylide, which is often prepared from a phosphonium salt and a strong base .Molecular Structure Analysis
The molecular structure of 4-Bromostilbene consists of a bromine atom attached to a stilbene molecule. The stilbene molecule itself is composed of two phenyl rings connected by a double bond . The average mass of 4-Bromostilbene is 259.141 Da, and its monoisotopic mass is 258.004395 Da .Scientific Research Applications
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Pharmaceutical Chemistry
- Stilbenes and their derivatives have gained remarkable significance in pharmaceutical chemistry .
- They have a diverse spectrum of biological applications such as anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti herpes simplex virus, and tyrosine kinase inhibitors .
- The E form or trans exhibits more potent anticancer activity compared to the Z form or cis form .
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Material Chemistry
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Bioactivity Research
- Pterostilbene, a natural 3,5-dimethoxy analog of resveratrol, is a trans stilbene compound with bioactivity .
- It has remarkable pharmacological activities, such as anti-tumor, anti-oxidation, anti-inflammation, and neuroprotection .
- Pterostilbene can be rapidly absorbed and is widely distributed in tissues, but it does not seriously accumulate in the body .
- It can easily pass through the blood-brain barrier because of its low molecular weight and good liposolubility .
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Synthetic Chemistry
- Stilbenes, including 4-Bromostilbene, are used as intermediates in the synthesis of other important molecules .
- For example, (4-Nitrobenzyl)triphenylphosphonium bromide was prepared from 4-nitrobenzyl bromide. The subsequent reaction of this compound with 4-nitrobenzaldehyde gave 4,4’-dinitrostilbene, which followed by nitro reduction with SnCl2 produced 4,4’-diaminostilbene .
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Anti-Inflammatory Research
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Antioxidant Research
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Photochemistry
- 4-Bromostilbene is involved in photochemical processes .
- The isomerisation of 4-bromostilbene tends to proceed by a combination of two processes .
- Asymmetrically substituted stilbenes can display behavior that is even more varied .
- The photochemistry of the substituted stilbenes opens a unique possibility to follow the different time-scale processes (in the femto, pico and nanosecond time-scale range), which occur to the investigated molecules after irradiation .
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Materials Science
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Pharmaceuticals Synthesis
Safety And Hazards
4-Bromostilbene is classified as having acute toxicity if swallowed and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
1-bromo-4-[(E)-2-phenylethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMMKLVIBZWGPK-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromostilbene | |
CAS RN |
4714-24-3 | |
Record name | 4714-24-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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